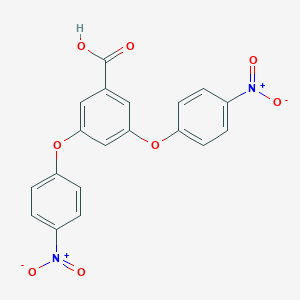

3,5-bis(4-Nitrophenoxy)benzoic acid

Übersicht

Beschreibung

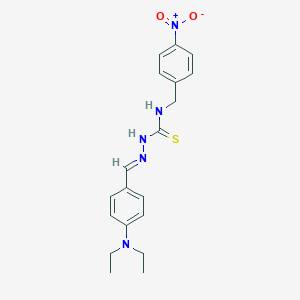

“3,5-bis(4-Nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C19H12N2O8 . It is also known as Compound W . This compound is an inhibitor of γ-secretase and is used as a Notch1 signaling modulator .

Molecular Structure Analysis

The molecular structure of “3,5-bis(4-Nitrophenoxy)benzoic acid” consists of 19 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass is 396.307 Da and the monoisotopic mass is 396.059357 Da .

Chemical Reactions Analysis

“3,5-bis(4-Nitrophenoxy)benzoic acid” is known to inhibit γ-secretase . It decreases the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-bis(4-Nitrophenoxy)benzoic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 577.7±50.0 °C at 760 mmHg, and a flash point of 303.2±30.1 °C . It has a molar refractivity of 99.2±0.3 cm3, a polar surface area of 147 Å2, and a molar volume of 266.8±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

γ-Secretase Inhibitor

“3,5-bis(4-Nitrophenoxy)benzoic acid” is known to be an inhibitor of γ-secretase . γ-Secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the development of Alzheimer’s disease. By inhibiting this enzyme, it may help in the treatment of Alzheimer’s disease .

Decreases Levels of Aβ42 and Notch-1 Aβ-like Peptide 25 (Nβ25)

This compound causes a decrease in the released levels of Aβ42 and notch-1 Aβ-like peptide 25 (Nβ25) . Both Aβ42 and Nβ25 are peptides that are implicated in the pathogenesis of Alzheimer’s disease. Therefore, this property could be beneficial in the development of therapeutic strategies for Alzheimer’s disease .

Notch1 Signaling Modulator

“3,5-bis(4-Nitrophenoxy)benzoic acid” is a Notch1 signaling modulator . Notch signaling is a highly conserved cell signaling system present in most multicellular organisms. Modulating Notch1 signaling can have implications in various biological processes including cell fate determination, differentiation, proliferation, and death .

Marker for Fetal Hypothyroidism

This compound acts as a marker for fetal hypothyroidism . Hypothyroidism is a condition in which the thyroid gland does not produce enough thyroid hormones. Early detection and treatment of fetal hypothyroidism are crucial to prevent intellectual disability and to promote normal growth and development .

Cross-Reactive Material in Maternal Serum

“3,5-bis(4-Nitrophenoxy)benzoic acid” is a 3,3’-diiodothyronine sulfate (T2S) cross-reactive material in maternal serum . This suggests that it may have a role in the detection or monitoring of certain conditions during pregnancy .

Wirkmechanismus

Target of Action

The primary target of 3,5-bis(4-Nitrophenoxy)benzoic acid is the Notch1 signaling pathway . This compound acts as a Notch1 signaling modulator . Notch1 is a receptor protein that plays a crucial role in cell differentiation, proliferation, and apoptotic processes .

Mode of Action

3,5-bis(4-Nitrophenoxy)benzoic acid interacts with its target by inhibiting γ-secretase , an enzyme that plays a key role in the Notch signaling pathway . This inhibition leads to a decrease in the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor . This peptide is a marker of Notch1 intracellular domain release and transcription modification .

Biochemical Pathways

The compound’s action primarily affects the Notch signaling pathway . By inhibiting γ-secretase, it disrupts the normal function of this pathway, leading to changes in cell differentiation and proliferation . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 3,5-bis(4-Nitrophenoxy)benzoic acid’s action include a decrease in the production of Nβ25 from the full-length Notch1 receptor . This results in a decrease in the activation of the Notch1 target hes family bHLH transcription factor 1 (HES1) in a luciferase reporter assay using HCT116 cells .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-bis(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXKPZXMVHRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587892 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(4-Nitrophenoxy)benzoic acid | |

CAS RN |

173550-33-9 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

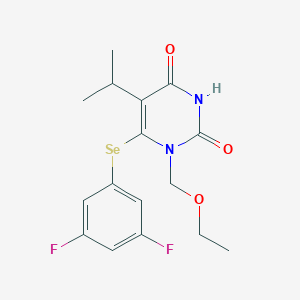

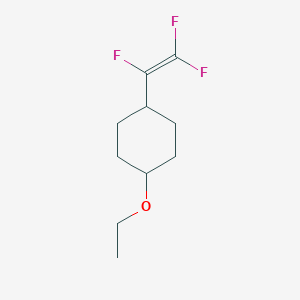

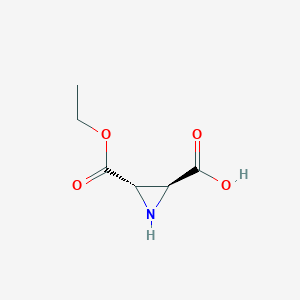

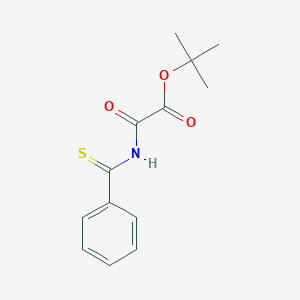

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,5-Bis(4-Nitrophenoxy)benzoic acid in the synthesis of polyimide films?

A1: 3,5-Bis(4-Nitrophenoxy)benzoic acid (35BNPBA) serves as a precursor in the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) []. 35BAPBA is a diamine monomer used to create aromatic polyimide films with desirable properties. The process involves a condensation reaction between 3,5-dihydroxy-benzoic acid (35DHBA) and hydroquinone (PCNB) to first yield 35BNPBA, followed by a reduction step to obtain the final 35BAPBA monomer [].

Q2: What are the characteristics of polyimide films synthesized using 3,5-bis(4-aminophenoxy) benzoic acid derived from 3,5-Bis(4-Nitrophenoxy)benzoic acid?

A2: Polyimide films synthesized using 35BAPBA, which is derived from 35BNPBA, exhibit several notable characteristics. They demonstrate high transmissivity, exceeding 80%, and possess good ultraviolet absorption capabilities []. Additionally, these films exhibit excellent hydrophobic properties with water absorption rates below 3% []. Mechanically, the films show tensile strength ranging from 15 to 56 MPa [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)